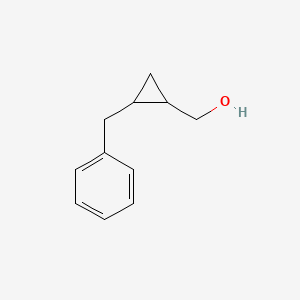

(2-Benzylcyclopropyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Benzylcyclopropyl)methanol” is a chemical compound with the molecular formula C11H14O and a molecular weight of 162.23 . It is used for research purposes .

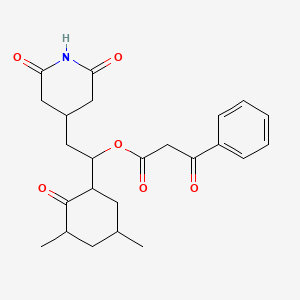

Molecular Structure Analysis

The InChI code for “(2-Benzylcyclopropyl)methanol” is1S/C11H14O/c12-8-11-7-10 (11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Benzylcyclopropyl)methanol” are not fully detailed in the available resources. It is known to be a liquid , but other properties such as boiling point, density, and refractive index are not specified .科学的研究の応用

Catalysis in Hydrogen Transfer Reactions

(2-Benzylcyclopropyl)methanol has potential applications in catalysis, particularly in reversible hydrogen transfer between alcohols and carbonyl compounds. Yamakawa, Ito, and Noyori (2000) studied a ternary system including [RuCl2(η6-benzene)]2, N-tosylethylenediamine, and KOH, revealing the operation of a novel metal−ligand bifunctional catalysis in these reactions (Yamakawa, Ito, & Noyori, 2000).

Synthesis of Non-proteinogenic Anti-feedants

Rammeloo and Stevens (2002) demonstrated the synthesis of 2,4-methanoproline, a non-proteinogenic anti-feedant, from compounds including allyl benzyl ether, which is structurally similar to (2-Benzylcyclopropyl)methanol (Rammeloo & Stevens, 2002).

N-Methylation and Transfer Hydrogenation Using Methanol

Sarki et al. (2021) explored the use of methanol, a compound structurally related to (2-Benzylcyclopropyl)methanol, in N-methylation of amines and transfer hydrogenation of nitroarenes. They utilized RuCl3.xH2O as a catalyst, demonstrating its versatility in chemical synthesis (Sarki et al., 2021).

Electrophoretic Separation and Complex Formation

Okada (1995) conducted research using methanol as a separation medium in capillary electrophoresis, demonstrating its efficacy in evaluating and detecting weak interactions, such as complex formation with various cations (Okada, 1995).

Impact on Lipid Dynamics

Nguyen et al. (2019) studied methanol's impact on lipid dynamics, revealing its significant influence on 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics. These findings have implications for the use of methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).

Hydrogen Transfer Agent for Carbonyl Reduction

Pasini et al. (2014) described the use of methanol as a hydrogen transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones. This method offers a clean and efficient way to produce alcohols from carbonyl compounds (Pasini et al., 2014).

Hydroxylation/Halocyclization of Cyclopropyl Methanols

Mothe et al. (2011) developed a method for preparing 3-halohydrofurans by hydroxylation/halocyclization of cyclopropyl methanols. Their approach features rapid and mild reaction conditions and can handle various functional groups (Mothe et al., 2011).

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

Ozcubukcu et al. (2009) introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, forming a complex that catalyzes the Huisgen 1,3-dipolar cycloaddition effectively. This ligand is synthesized via a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (Ozcubukcu et al., 2009).

Electrocatalysis in Alcohol Dehydrogenation

Chai et al. (2016) reported that Ni-modified CdS nanoparticles can split alcohols into hydrogen and corresponding carbonyl compounds under visible light. This has potential applications in hydrogen production and the chemical industry (Chai et al., 2016).

将来の方向性

While specific future directions for “(2-Benzylcyclopropyl)methanol” are not available, there is ongoing research into the production of methanol from various sources, including CO2 reduction . These studies could potentially influence future research directions for related compounds like “(2-Benzylcyclopropyl)methanol”.

特性

IUPAC Name |

(2-benzylcyclopropyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIKQLZJBQULIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CO)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzylcyclopropyl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2676648.png)

![3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2676650.png)

![2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2676651.png)

![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2676655.png)

![Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2676660.png)

![Methyl 2-(4-benzoylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676661.png)

![3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2676662.png)